Sermorelin is classified as a peptide hormone and falls under the category of growth hormone secretagogues. It is derived from the human GHRH and is typically synthesized for medical use. The compound is administered via injection and has been utilized in various clinical settings to assess pituitary function and manage growth-related disorders .
Sermorelin can be synthesized using solid-phase peptide synthesis (SPPS), a widely employed method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.
Sermorelin has a complex three-dimensional structure typical of peptides. Its molecular formula is , with a molar mass of approximately . The structure consists of a sequence of amino acids that form specific spatial arrangements critical for its biological activity.
Sermorelin undergoes various biochemical reactions within biological systems, primarily involving interactions with receptors and enzymatic degradation.
The mechanism by which Sermorelin exerts its effects involves several key processes:
Sermorelin exhibits distinct physical and chemical properties that influence its stability and efficacy:
Sermorelin has several scientific applications beyond its initial therapeutic use:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: